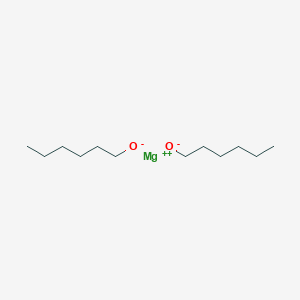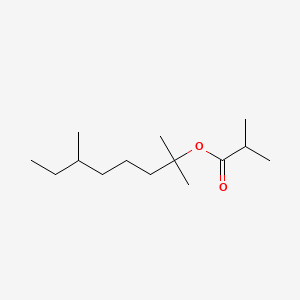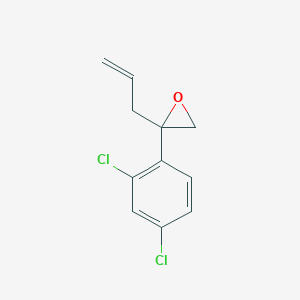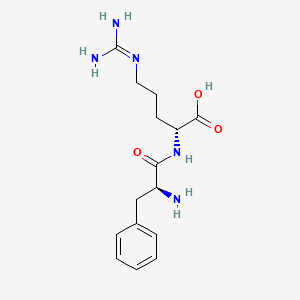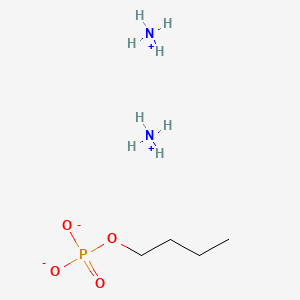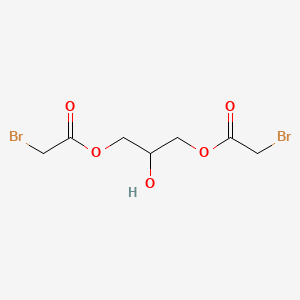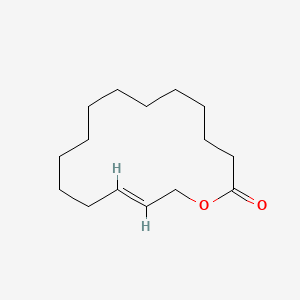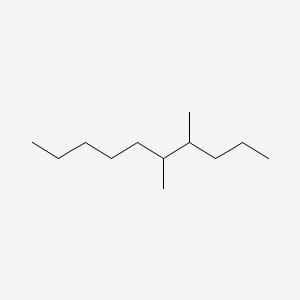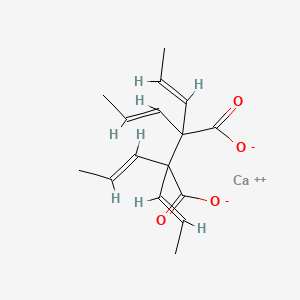
Calcium (tetrapropenyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium (tetrapropenyl)succinate is a heterocyclic organic compound with the molecular formula C16H20CaO4 and a molecular weight of 316.4056 g/mol . It is known for its unique structure, which includes a calcium ion coordinated to a tetrapropenyl-substituted succinate ligand. This compound is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium (tetrapropenyl)succinate typically involves the reaction of tetrapropenyl succinic acid with a calcium salt, such as calcium chloride, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation and filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified using techniques such as recrystallization or ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: Calcium (tetrapropenyl)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield simpler calcium salts or free succinic acid.
Substitution: The tetrapropenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxide, while reduction can produce succinic acid .
Scientific Research Applications
Calcium (tetrapropenyl)succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in bone health and calcium supplementation.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of calcium (tetrapropenyl)succinate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell division. The tetrapropenyl groups may also influence the compound’s binding affinity and specificity for different molecular targets .
Comparison with Similar Compounds
- Calcium succinate
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison: Calcium (tetrapropenyl)succinate is unique due to its tetrapropenyl substitution, which imparts distinct chemical properties and reactivity compared to other calcium salts. For instance, calcium gluconate and calcium lactate are more commonly used for dietary supplementation, while this compound is primarily utilized in research and industrial applications .
Properties
CAS No. |
94086-59-6 |
|---|---|
Molecular Formula |
C16H20CaO4 |
Molecular Weight |
316.40 g/mol |
IUPAC Name |
calcium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Ca/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
InChI Key |
MREFIUWWWJGVMD-HPDMOCHCSA-L |
Isomeric SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Ca+2] |
Canonical SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



